PD173955 is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidin-7-one class of compounds. It is a potent and selective inhibitor of protein tyrosine kinases, specifically targeting the Abelson (Abl) family kinases, including Bcr-Abl and c-Kit. [, , , , , , , , , , , , , , ]
PD173955 has been widely used as a research tool to study the roles of Abl kinases in various cellular processes, including cell signaling, proliferation, survival, and differentiation. It has also served as a lead compound for the development of new anticancer therapies. [, , , , , , , , , , , , , , ]
PD173955 was initially developed as part of a series of pyrido[2,3-d]pyrimidine derivatives aimed at targeting specific kinases. It is classified as an ATP-competitive inhibitor with a high affinity for Bcr-Abl, Src, and Yes kinases. The compound exhibits an IC50 value of approximately 1-2 nM for Bcr-Abl, indicating its potent inhibitory capabilities against this target .
The synthesis of PD173955 involves several key steps that optimize yield and purity. The compound is synthesized through a reaction involving 2,6-dichlorophenylacetate and various anilines under harsh conditions, typically using boiling diglyme in sealed tubes .
This method demonstrates the importance of reaction conditions in achieving high yields and effective inhibition properties of the final compound.
The molecular structure of PD173955 can be described as follows:
The structural analysis indicates that the compound's activity is closely related to its ability to fit into the ATP-binding pocket of target kinases, where specific interactions with amino acid residues are critical for inhibition .
PD173955 undergoes various reactions that are essential for its biological activity:
The compound's reactivity profile indicates that modifications can be made to enhance selectivity or reduce side effects.
PD173955 exerts its effects primarily through competitive inhibition:
The mechanism highlights its potential as a targeted therapy for cancers associated with aberrant kinase activity.
These properties are crucial for formulation development and application in both research and clinical settings.
PD173955 has significant applications in cancer research:
PD173955 is a potent multi-kinase inhibitor with exceptional selectivity for the Bcr-Abl, Src, and Yes tyrosine kinases. Biochemical assays demonstrate sub-nanomolar inhibition of Bcr-Abl (IC₅₀ = 1–2 nM), positioning it as one of the most potent inhibitors of this oncogenic driver in chronic myeloid leukemia (CML) [2] [8]. For Src family kinases, PD173955 exhibits an IC₅₀ of 22 nM against c-Src and 175–300 nM against Yes kinase [4] [8]. This selectivity profile arises from its ability to target the conserved ATP-binding pocket in kinases with specific structural adaptations, while showing minimal activity against unrelated kinases like MAPK or NPM/ALK (IC₅₀ > 30 µM) [4] [6].
Cellular studies corroborate these findings: In Bcr-Abl-positive leukemia cell lines (K562, RWLeu4), PD173955 inhibits proliferation with IC₅₀ values of 35 nM and 10 nM, respectively. Mechanistically, it arrests the cell cycle at the G₁ phase at nanomolar concentrations, disrupting oncogenic signaling cascades [2] [8].
Table 1: Kinase Inhibition Profile of PD173955
Target Kinase | IC₅₀ (nM) | Cellular Effect |
---|---|---|
Bcr-Abl | 1–2 | Proliferation inhibition (K562 cells) |
c-Src | 22 | Src autophosphorylation blockade |
Yes | 175–300 | Cell cycle arrest (G₁ phase) |
c-Kit | ~25 | KL-dependent proliferation inhibition |
NPM/ALK | >30,000 | No significant inhibition |
The inhibitory activity of PD173955 stems from its competitive displacement of ATP at the kinase catalytic site. Crystallographic studies reveal that its pyrido[2,3-d]pyrimidin-7-one core forms three critical hydrogen bonds:
The 2,6-dichlorophenyl moiety inserts into a hydrophobic pocket near the ATP-binding cleft, stabilized by van der Waals interactions with residues including Leu²⁴⁸, Val²⁵⁶, and Lys²⁷¹. These interactions confer high binding affinity (Kᵢ ~ 0.4 nM for Abl) – approximately 1,000-fold lower than imatinib’s Kᵢ [1] [7]. Modifications to this moiety (e.g., chlorine removal) reduce potency by 10- to 200-fold, underscoring its role in target engagement [1].
A hallmark of PD173955 is its ability to bind both active and inactive conformations of Abl, unlike imatinib, which exclusively targets the inactive DFG-out state [10]. Key structural distinctions include:
This dual-binding capability enables inhibition regardless of activation loop phosphorylation status, allowing PD173955 to overcome conformational restrictions that limit imatinib’s efficacy [7].
Table 2: Conformational Selectivity of PD173955 vs. Imatinib
Feature | PD173955 | Imatinib |
---|---|---|
Kinase Conformation | Active & inactive | Inactive (DFG-out) only |
Activation Loop | Open or closed | Closed (substrate-mimetic) |
P-loop Clashes | Minimal | Significant |
Binding Affinity | Kᵢ = 0.4 nM | Kᵢ = 400 nM |
PD173955 exhibits superior activity against multiple imatinib-resistant Bcr-Abl mutants due to its flexible binding mode. Biochemical and cellular assays classify mutants into three responsiveness categories:
Table 3: Response of Bcr-Abl Mutants to PD173955
Mutation | Location | PD173955 Sensitivity | Imatinib IC₅₀ Shift |
---|---|---|---|
Y253F/H | P-loop | High (IC₅₀ < 10 nM) | >100-fold increase |
E255K/V | P-loop | Moderate (IC₅₀ ~ 50 nM) | >300-fold increase |
M351T | Catalytic domain | High | 5–10-fold increase |
T315I | Gatekeeper | Resistant | Resistant |
Notably, replacing PD173955’s methylthio group with an amino moiety enhances potency 10-fold against select mutants by introducing electrostatic interactions with Lys²⁷¹ [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7